BenchChemオンラインストアへようこそ!

N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Physicochemical Properties Lipophilicity Drug-likeness

N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034510-39-7) is a synthetic small molecule with the molecular formula C14H12FN5O2 and a molecular weight of 301.28 g/mol, featuring a 4-aminopyrimidine core substituted with a 3-methyl-1,2,4-oxadiazole and a 3-fluoro-4-methoxyaniline moiety. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged heterocycle, valued for its metabolic stability, tunable physicochemical properties, and capacity to serve as a bioisostere for ester and amide functionalities.

Molecular Formula C14H12FN5O2
Molecular Weight 301.281
CAS No. 2034510-39-7
Cat. No. B2925343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
CAS2034510-39-7
Molecular FormulaC14H12FN5O2
Molecular Weight301.281
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CN=CN=C2NC3=CC(=C(C=C3)OC)F
InChIInChI=1S/C14H12FN5O2/c1-8-18-14(22-20-8)10-6-16-7-17-13(10)19-9-3-4-12(21-2)11(15)5-9/h3-7H,1-2H3,(H,16,17,19)
InChIKeyASAUBIGGWIKFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034510-39-7): Structural Identity and Scaffold Context


N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034510-39-7) is a synthetic small molecule with the molecular formula C14H12FN5O2 and a molecular weight of 301.28 g/mol, featuring a 4-aminopyrimidine core substituted with a 3-methyl-1,2,4-oxadiazole and a 3-fluoro-4-methoxyaniline moiety [1]. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged heterocycle, valued for its metabolic stability, tunable physicochemical properties, and capacity to serve as a bioisostere for ester and amide functionalities [2]. This compound belongs to a broader class of pyrimidin-4-amine oxadiazole derivatives being investigated for their potential to modulate diverse biological targets.

Why Generic Substitution of N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Fails: The Criticality of Precise Substitution Patterns


In the absence of published, comparative structure-activity relationship (SAR) data for this specific compound, generic substitution with other pyrimidin-4-amine oxadiazole derivatives carries unquantifiable risk for research procurement. The 1,2,4-oxadiazole literature establishes that distinct substitution patterns on the oxadiazole and pyrimidine rings can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profiles, as well as its target selectivity [1]. The 3-fluoro-4-methoxyphenyl group in this compound likely confers a unique combination of electronic and steric properties that differ from unsubstituted, halo-substituted, or other alkoxy-substituted phenyl analogs. Without direct comparative evidence, the assumption that a closely related analog will replicate the binding, selectivity, or functional activity of this compound is not scientifically defensible. The following section presents the currently available differentiation evidence, which is limited in quantitative depth and must be interpreted with this caveat.

Quantitative Differentiation Evidence for N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Versus Structural Analogs


Computationally Predicted Lipophilicity (XLogP3-AA) as a Proxy for Differential Permeability and Solubility

The target compound's predicted partition coefficient (XLogP3-AA) is 2.4, as computed by PubChem [1]. This value provides a quantitative starting point for differentiation against hypothetical analogs. For example, replacing the 3-fluoro-4-methoxyphenyl group with a 4-chlorophenyl analog (CAS 2034570-44-8) would be predicted to alter the lipophilicity, potentially impacting membrane permeability and non-specific binding. No experimental XLogP data is available for direct comparison.

Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen Bond Acceptor (HBA) Count as a Differential Descriptor for Target Engagement Potential

The target compound possesses a computed Hydrogen Bond Acceptor (HBA) count of 8, derived from its pyrimidine, oxadiazole, and methoxy functionalities [1]. This count is directly influenced by the 3-fluoro-4-methoxyaniline substitution. A comparator such as N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034243-34-8) would have a different HBA count due to the absence of the methoxy group, which could affect its ability to form key hydrogen bonds with a biological target. No direct comparative binding data exists to quantify this impact.

Molecular Descriptors Structure-Activity Relationship Computational Chemistry

Class-Level Inference: The 1,2,4-Oxadiazole Scaffold as a Privileged Bioisostere for Enhancing Metabolic Stability

A recent comprehensive review establishes that the 1,2,4-oxadiazole ring functions as a well-documented bioisostere for ester and amide groups, leading to improved metabolic resistance in drug candidates [1]. While this is a class-level property, it implies that compounds containing the 3-methyl-1,2,4-oxadiazole motif, such as the target compound, may exhibit better metabolic stability compared to pyrimidin-4-amines lacking this heterocycle or bearing other substituents. The review does not provide specific comparative data for this compound, but the general principle supports its potential for enhanced stability over non-oxadiazole analogs.

Medicinal Chemistry Bioisosterism Metabolic Stability

Rotatable Bond Count as a Basis for Differential Conformational Flexibility

The target compound has a computed Rotatable Bond Count of 4 [1]. This measure of conformational flexibility differentiates it from more rigid analogs. For instance, a comparator with a constrained linker or a different aniline substitution pattern would likely have a different Rotatable Bond Count, influencing the entropy penalty upon target binding. While no direct binding entropy data is available, this descriptor provides a quantitative structural differentiator that can guide selection when considering conformational preferences.

Conformational Analysis Molecular Flexibility Entropy

High-Value Application Scenarios for N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Research Procurement


Scaffold-Hopping and Lead Optimization in Kinase or Epigenetic Target Programs

Based on its class-level inference as a privileged 1,2,4-oxadiazole scaffold [1], this compound is best suited as a core scaffold for medicinal chemistry campaigns aiming to explore non-classical kinase inhibitors or epigenetic modulators. The combination of a pyrimidine hinge-binding motif with a metabolically stable oxadiazole bioisostere positions it as a strategic replacement for less stable amide-containing leads. Procurement is recommended for groups seeking novel intellectual property space around oxadiazole-pyrimidine hybrids.

Physicochemical Property Benchmarking for Building Block Libraries

The predicted lipophilicity (XLogP3-AA = 2.4) and an HBA count of 8 [2] establish a reference profile for library design. This compound can serve as a physicochemical benchmark when constructing focused libraries of pyrimidin-4-amine derivatives. Researchers can use these computed values to rationally select building blocks that maintain favorable drug-like properties, ensuring synthetic tractability and assay compatibility.

Negative Control Development for Target Engagement Studies

The absence of a publicly reported primary biological target [2] can be advantageous; this compound may serve as a chemical probe or a negative control in assays where other pyrimidine-based inhibitors are being profiled. Its distinct substitution pattern (3-fluoro-4-methoxyphenyl) ensures it is structurally distinguishable from common kinase inhibitors, reducing the risk of off-target interference in high-throughput screening campaigns.

Metabolic Stability Profiling in ADME Studies

The well-documented role of the 1,2,4-oxadiazole ring as a metabolically stable bioisostere [1] suggests this compound is a candidate for inclusion in panels designed to assess metabolic stability. Its predicted resistance to esterase/amidase cleavage makes it useful for comparative ADME studies against analogs with more labile functional groups, allowing for the systematic evaluation of the oxadiazole's contribution to in vitro stability.

Quote Request

Request a Quote for N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.